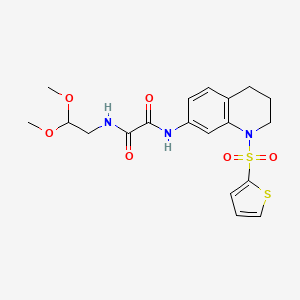
N1-(2,2-dimethoxyethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,2-dimethoxyethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O6S2 and its molecular weight is 453.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
Compounds with structures related to N1-(2,2-dimethoxyethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide have been synthesized and evaluated for their anticancer properties. For example, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were designed, synthesized, and assessed for antitumor activities against various cancer cell lines, including human lung adenocarcinoma (A549), human cervical carcinoma (HeLa), human breast cancer (MCF-7), and human osteosarcoma (U2OS) cells. The pharmacological screening revealed that many of these compounds exhibited moderate to high levels of antitumor activities, with some showing more potent inhibitory activities compared to the positive control, 5-fluorouracil (5-FU) (Fang et al., 2016).
Neuropharmacological Applications
Research has also been conducted on compounds with similar chemical motifs for their potential neuropharmacological applications. For instance, non-competitive AMPA receptor antagonists, resembling the chemical structure of interest, have been evaluated in an animal model of absence epilepsy (WAG/Rij rats). The focal microinjection of these compounds into specific brain areas demonstrated that they could significantly reduce the number and duration of epileptic spike-wave discharges (SWDs), suggesting a potential role in treating absence epilepsies (Citraro et al., 2006).
Carbonic Anhydrase Inhibition
Isoquinolinesulfonamides, which share structural similarities with the compound of interest, have been studied for their inhibitory effects on human carbonic anhydrases (hCAs). These compounds displayed selectivity towards therapeutically relevant isozymes, such as the cancer-associated hCA IX and neuronal hCA VII. The crystal structure of hCA II in complex with a representative compound revealed insights into the inhibitor binding mode, providing valuable information for the design of more selective inhibitors (Mader et al., 2011).
Synthesis and Conformational Studies
Synthetic methodologies and conformational analyses of compounds with tetrahydroisoquinoline skeletons have been explored, providing insights into their chemical properties and potential applications in medicinal chemistry. For instance, the synthesis of dimethyl dicarbamates derived from tetrahydroquinazolines and naphthoxazole has been reported, highlighting the versatility and reactivity of these chemical frameworks (White & Baker, 1990).
Propriétés
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S2/c1-27-16(28-2)12-20-18(23)19(24)21-14-8-7-13-5-3-9-22(15(13)11-14)30(25,26)17-6-4-10-29-17/h4,6-8,10-11,16H,3,5,9,12H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBVFCBHSMQLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882617.png)
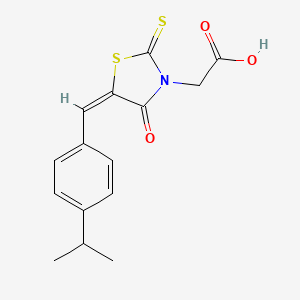
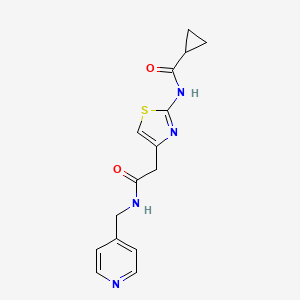
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2882621.png)

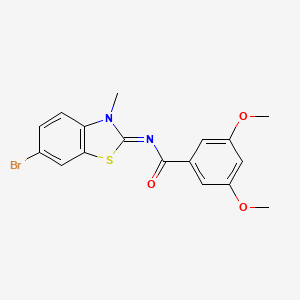
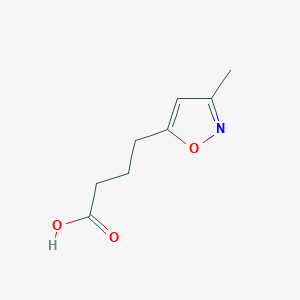
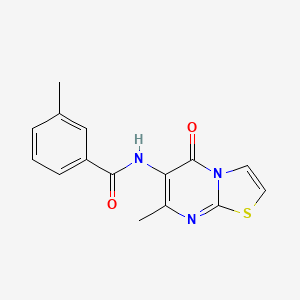


![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-furamide](/img/structure/B2882633.png)
![1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2882634.png)


